1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(4-Nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is an organic compound characterized by a pyrrolidone ring substituted with a nitrophenyl group at the 1-position
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been studied for their interactions with various biological targets .
Mode of Action
It’s known that the nitrophenyl group can undergo catalytic reduction . This process involves the interaction of the nitrophenyl group with reducing agents, leading to changes in the compound’s structure .
Biochemical Pathways
The catalytic reduction of nitrophenols, a group to which this compound belongs, is a well-studied reaction . This reaction is often used to assess the activity of nanostructured materials .
Pharmacokinetics
Compounds with similar structures have been studied for their pharmacokinetic properties .
Result of Action
It’s known that nitrophenyl compounds can undergo catalytic reduction, which may result in changes to the compound’s structure and potentially its biological activity .
Action Environment
The catalytic reduction of nitrophenols, a group to which this compound belongs, is known to be influenced by the presence of various reducing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of 4-nitrobenzaldehyde with a suitable pyrrolidone precursor under controlled conditions. One common method includes the use of a solvent such as 1,4-dioxane, where the reaction mixture is precipitated by pouring into aqueous hydrochloric acid, yielding the crude product in high yield .
Industrial Production Methods: Industrial production methods for this compound often involve catalytic reduction processes. For example, the reduction of 4-nitrophenyl compounds in the presence of reducing agents and nanomaterials has been explored as an efficient and eco-friendly approach .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Solvents: 1,4-dioxane, acetonitrile.
Catalysts: Nanomaterials, palladium on carbon.
Major Products:
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Evaluated for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds such as:
4-Nitrophenyl Derivatives: Compounds like 4-nitrophenyl acetate and 4-nitrophenyl azide share similar nitro group chemistry but differ in their core structures and applications.
Pyrrolidone Derivatives: Compounds with different substituents on the pyrrolidone ring exhibit varied chemical and biological properties.
Uniqueness: The unique combination of the nitrophenyl group and the pyrrolidone ring in this compound imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
1-(4-nitrophenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-10-2-1-7-11(10)8-3-5-9(6-4-8)12(14)15/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXDJONTGXWGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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